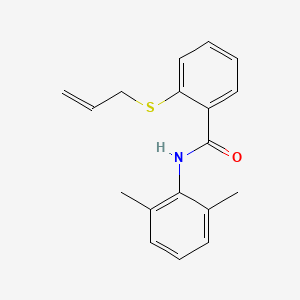
2-(allylthio)-N-(2,6-dimethylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Allylthio)-N-(2,6-dimethylphenyl)benzamide, also known as DATPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has shown promising results in various studies conducted to date.
作用機序
The exact mechanism of action of 2-(allylthio)-N-(2,6-dimethylphenyl)benzamide is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cell proliferation, inflammation, and apoptosis. This compound has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in different studies. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In inflammation, this compound has been found to reduce the production of pro-inflammatory cytokines and inhibit the activity of COX-2. In neurodegenerative disorders, this compound has been found to reduce oxidative stress and inflammation in the brain.
実験室実験の利点と制限
2-(allylthio)-N-(2,6-dimethylphenyl)benzamide has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. It is also relatively inexpensive compared to other compounds with similar properties. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in some experiments. It is also important to note that this compound may have different effects depending on the cell type and concentration used in the experiment.
将来の方向性
There are several future directions for research on 2-(allylthio)-N-(2,6-dimethylphenyl)benzamide. One of the areas of interest is its potential use in combination therapy with other anticancer agents or anti-inflammatory drugs. Another area of research is the development of more water-soluble derivatives of this compound to improve its efficacy in vivo. Additionally, further studies are needed to understand the exact mechanism of action of this compound and its potential applications in other diseases, such as cardiovascular disease and diabetes.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its synthesis method is well-established, and it has been extensively studied for its anticancer, anti-inflammatory, and neuroprotective properties. While there are some limitations to its use in lab experiments, this compound has several advantages, including its high purity, stability, and ease of synthesis. Future research on this compound is needed to fully understand its mechanism of action and potential applications in other diseases.
合成法
The synthesis of 2-(allylthio)-N-(2,6-dimethylphenyl)benzamide is a multistep process that involves the reaction of 2,6-dimethylaniline with allyl bromide to form 2,6-dimethyl-N-(prop-2-en-1-yl)aniline. This intermediate is then reacted with thioacetamide to form 2-(allylthio)-N-(2,6-dimethylphenyl)acetamide. Finally, the compound is treated with benzoyl chloride in the presence of a base to yield this compound. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
2-(allylthio)-N-(2,6-dimethylphenyl)benzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has shown promising results as an anticancer agent by inducing apoptosis and inhibiting the proliferation of cancer cells. It has also been found to inhibit the growth of tumor cells in animal models.
Inflammation is a common underlying factor in many diseases, and this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, this compound has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
N-(2,6-dimethylphenyl)-2-prop-2-enylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c1-4-12-21-16-11-6-5-10-15(16)18(20)19-17-13(2)8-7-9-14(17)3/h4-11H,1,12H2,2-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVGACBICVLPER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2SCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{2-[(2-hydroxypyridin-3-yl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5267023.png)
![3-[3-(3-nitrophenyl)-1H-pyrazol-4-yl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5267026.png)
![1-{3-[2-(allyloxy)phenoxy]propyl}-4-methylpiperazine hydrochloride](/img/structure/B5267041.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5267046.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-(pyridin-2-ylthio)acetamide](/img/structure/B5267049.png)
![3,5-dimethyl-1-[(2-methylphenyl)acetyl]-1H-pyrazole](/img/structure/B5267055.png)
![N-isobutyl-7-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5267059.png)
![7-acetyl-N~2~,N~2~,N~4~-trimethyl-N~4~-(3,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5267062.png)
amine hydrochloride](/img/structure/B5267074.png)
![4-(3-piperidinylmethyl)-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}benzamide hydrochloride](/img/structure/B5267085.png)
![4-[3-(2,3,5,6-tetrafluoro-4-isopropoxyphenyl)-2-propen-1-yl]morpholine hydrochloride](/img/structure/B5267090.png)
![ethyl 1-[2-(4-ethylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5267102.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5267108.png)
![2-fluoro-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5267110.png)
